Pyrimido[4,5-d][1,3]diazine-4-thiol
Overview
Description
Pyrimido[4,5-d][1,3]diazine-4-thiol is a heterocyclic compound with a bicyclic structure consisting of fused pyrimidine and diazine rings
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have been shown to interact with their targets, such as cdk2, leading to significant alterations in cell cycle progression and induction of apoptosis .
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines . For instance, they have been found to inhibit the growth of cancer cells and induce apoptosis .
Biochemical Analysis
Biochemical Properties
Pyrimido[4,5-d][1,3]diazine-4-thiol plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including dihydrofolate reductase and thymidylate synthase, which are essential for DNA synthesis and repair .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, particularly those involved in cell proliferation and apoptosis . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it has been observed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that its effects on cellular function can persist, leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, potentially leading to changes in cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can also influence its accumulation in specific tissues, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to influence apoptotic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-d][1,3]diazine-4-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 5-acetyl-4-aminopyrimidines with ammonium acetate, followed by cyclization to form the desired compound . Another approach involves the use of DMF dimethyl acetal (DMF–DMA) for cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-d][1,3]diazine-4-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Pyrimido[4,5-d][1,3]diazine-4-thiol has several scientific research applications, including:
Comparison with Similar Compounds
Pyrimido[4,5-d][1,3]diazine-4-thiol can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share a similar bicyclic structure but differ in their specific ring systems and functional groups
List of Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrimido[4,5-d]pyrimidine
Properties
IUPAC Name |
8H-pyrimido[4,5-d]pyrimidine-5-thione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4S/c11-6-4-1-7-2-8-5(4)9-3-10-6/h1-3H,(H,7,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLIYZSAUNUZEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)NC=NC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401435 | |
Record name | NSC22477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-08-0 | |
Record name | Pyrimido[4,5-d]pyrimidine-4(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6014-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 22477 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC22477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC22477 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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